molecular formula C24H25N3O4S B2573204 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide CAS No. 690644-41-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Cat. No. B2573204
CAS RN: 690644-41-8
M. Wt: 451.54
InChI Key: NMAJLIJOSWGPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
The exact mass of the compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetic studies often investigate how substances are absorbed, distributed, metabolized, and excreted in the body. For instance, the pharmacokinetics of compounds like acetaminophen, a widely used analgesic, have been extensively studied, revealing insights into its metabolism and the formation of toxic metabolites leading to liver injury in overdose situations. Metabolic pathways involve the conversion of parent compounds into various metabolites through processes such as oxidation, reduction, and conjugation, which could be relevant for understanding the behavior of complex organic compounds in biological systems (James et al., 2009).

Drug-Drug Interactions

Research into drug-drug interactions is critical for compounds used in combination therapies. For example, studies on the combination of sulfamoxole and trimethoprim have shown the pharmacokinetic compatibility and absence of adverse interactions between these two drugs, emphasizing the importance of assessing potential interactions in multi-drug regimens (Etzel & Wesenberg, 1976).

Toxicology and Safety Profiles

Toxicological assessments are crucial for determining the safety profiles of chemical compounds. Studies on acetaminophen, for instance, have elucidated mechanisms of toxicity, such as the formation of N-acetyl-p-benzoquinone imine (NAPQI) and its binding to cellular proteins, leading to hepatotoxicity. Understanding these mechanisms is essential for developing safer pharmaceutical agents and for the therapeutic management of toxicity (Kang et al., 2019).

Receptor Binding and Pharmacodynamics

Research on receptor binding and pharmacodynamics explores how compounds interact with biological targets to exert their effects. For instance, the study of peripheral benzodiazepine receptors has provided insights into the roles of these receptors in various physiological and pathological processes. Such research can inform the development of targeted therapies for diseases like cancer and neurological disorders (Funakoshi et al., 1999).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-4-15-16(10-25)23(27-17-8-24(2,3)9-18(28)22(15)17)32-12-21(29)26-11-14-5-6-19-20(7-14)31-13-30-19/h5-7H,4,8-9,11-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAJLIJOSWGPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.